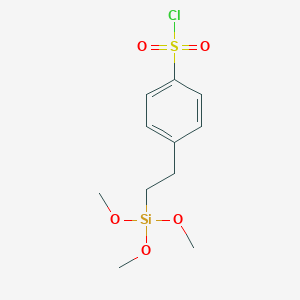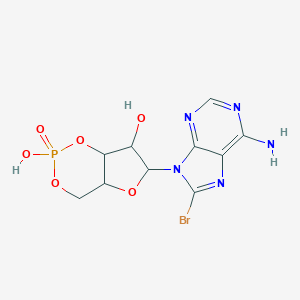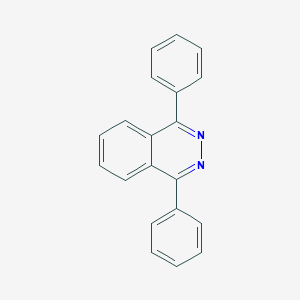![molecular formula C14H15NO2S B161101 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-46-6](/img/structure/B161101.png)
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid, also known as MTT, is a yellow tetrazolium dye that is widely used in scientific research. MTT is a popular reagent for measuring cell viability and proliferation, as it is converted into a purple formazan product by mitochondrial enzymes in living cells.
Wirkmechanismus
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is converted into a purple formazan product by mitochondrial enzymes in living cells. The formazan product is insoluble in water and is trapped inside the cells, allowing for easy quantification of cell viability and proliferation. The conversion of 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid to formazan is dependent on the activity of mitochondrial enzymes, making it a useful indicator of mitochondrial function.
Biochemical and Physiological Effects:
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is a non-toxic reagent that does not interfere with cellular processes. It is a reliable indicator of cell viability and proliferation, and has been extensively validated in a variety of cell types and experimental conditions. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is also stable and easy to handle, making it a popular choice in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid in lab experiments include its reliability, stability, and ease of use. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is also relatively inexpensive and widely available. However, 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid can be affected by experimental conditions such as pH and temperature, and its conversion to formazan can be influenced by the presence of other compounds. Additionally, 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is not suitable for use in live-cell imaging experiments, as the formazan product is trapped inside the cells.
Zukünftige Richtungen
For 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid research include the development of new assays and applications, as well as the optimization of existing protocols. There is also a need for further validation of 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid in different experimental conditions and cell types. Additionally, the use of 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid in combination with other assays and techniques, such as live-cell imaging and gene expression analysis, could provide new insights into cellular processes and drug discovery.
Synthesemethoden
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is synthesized from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid-B) by the removal of the bromine atom. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid-B is first synthesized by the reaction of 2-nitro-5-thiophenecarboxaldehyde with 4,5-dimethylthiazole in the presence of sodium borohydride. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid-B is then treated with sodium hydroxide to remove the bromine atom, resulting in the formation of 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is widely used in scientific research for measuring cell viability and proliferation. It is commonly used in drug discovery and toxicity testing, as well as in studies of cell metabolism and mitochondrial function. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is also used in assays for enzyme activity and protein quantification.
Eigenschaften
CAS-Nummer |
132483-46-6 |
|---|---|
Produktname |
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C14H15NO2S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-8(14(16)17)11-4-6-12(7-5-11)13-15-9(2)10(3)18-13/h4-8H,1-3H3,(H,16,17) |
InChI-Schlüssel |
QRODITHLDQGJNA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



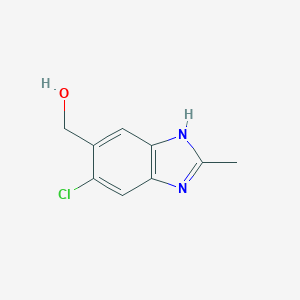




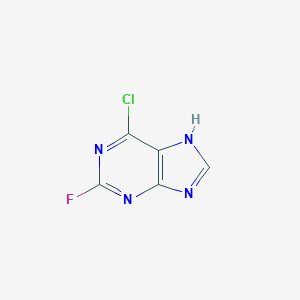
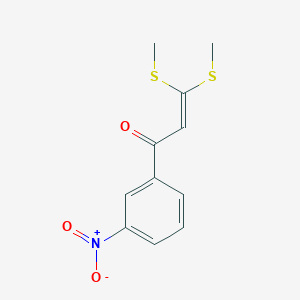
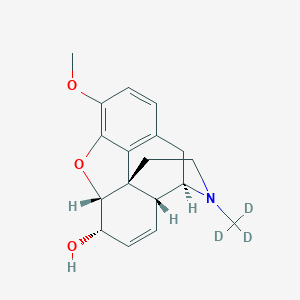
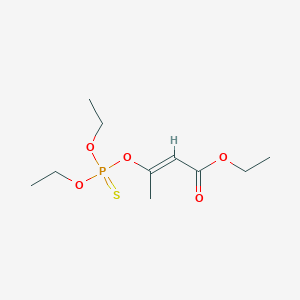
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
